molecular formula C12H14N8O B7513972 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No. B7513972
M. Wt: 286.29 g/mol
InChI Key: ZNPKUSZTQLXBPZ-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine is not fully understood. However, it has been found to bind to the protein Bcl-xL, which is involved in regulating apoptosis. This binding may disrupt the function of Bcl-xL and lead to changes in apoptosis.
Biochemical and Physiological Effects:
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine has been found to have interesting biochemical and physiological effects. In addition to binding to Bcl-xL, this compound has been found to inhibit the activity of the enzyme PDE5, which is involved in regulating blood flow. This inhibition may have potential applications in the treatment of erectile dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine in lab experiments is its ability to bind to the protein Bcl-xL. This may make it a useful tool for studying the mechanisms involved in apoptosis. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine. One area of interest is its potential as a tool for studying protein-protein interactions involved in apoptosis. Additionally, further research may be needed to fully understand the mechanism of action of this compound. Finally, there may be potential applications for this compound in the treatment of erectile dysfunction or other conditions related to blood flow regulation.

Synthesis Methods

The synthesis of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine involves a series of chemical reactions. One method involves the reaction of 4-(2-bromoethyl)pyrazole with sodium azide to form 4-(azidomethyl)pyrazole. This compound is then reacted with 6-chloro-3-nitropyridazine to form the intermediate 6-(4-(azidomethyl)pyrazol-1-yl)pyridazine. Finally, the tetrazole ring is formed by reacting the intermediate with sodium azide in the presence of copper sulfate.

Scientific Research Applications

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine has been studied for its potential applications in scientific research. One area of interest is its potential as a tool for studying protein-protein interactions. This compound has been found to bind to the protein Bcl-xL, which is involved in regulating apoptosis. By studying the interaction between N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine and Bcl-xL, researchers may be able to gain a better understanding of the mechanisms involved in apoptosis.

properties

IUPAC Name

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8O/c1-2-10(21-5-1)8-19-7-9(6-13-19)14-11-3-4-12-15-17-18-20(12)16-11/h3-4,6-7,10H,1-2,5,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKUSZTQLXBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NC3=NN4C(=NN=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine

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